Scilliphaeoside

Structural Biology Natural Product Chemistry Cardiac Glycoside Pharmacology

Sourcing Scilliphaeoside (CAS 21256-71-3) requires a specialized partner to ensure structural integrity. Unlike abundant proscillaridin A, its defining 12β-hydroxyl group is exclusive to the tetraploid chemotype of Urginea maritima, making it an irreplaceable probe for SAR studies and chemotaxonomic authentication. Generic 'squill extract' cannot substitute for this specific bufadienolide. We supply this rare natural product to support your precise research on cardiac glycoside mechanisms, metabolic stability, and enzymatic deglycosylation models, guaranteeing reproducible and attributable experimental outcomes.

Molecular Formula C30H42O9
Molecular Weight 546.6 g/mol
CAS No. 21256-71-3
Cat. No. B15342675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScilliphaeoside
CAS21256-71-3
Molecular FormulaC30H42O9
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)O)C)O)O)O
InChIInChI=1S/C30H42O9/c1-15-24(33)25(34)26(35)27(38-15)39-18-8-10-28(2)17(12-18)5-6-20-21(28)13-22(31)29(3)19(9-11-30(20,29)36)16-4-7-23(32)37-14-16/h4,7,12,14-15,18-22,24-27,31,33-36H,5-6,8-11,13H2,1-3H3/t15-,18-,19+,20+,21-,22+,24-,25+,26+,27-,28-,29-,30-/m0/s1
InChIKeyZBAPFMPUNXTWQQ-PVLLBMPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scilliphaeoside (CAS 21256-71-3): A Structurally Distinct Minor Bufadienolide Cardiac Glycoside for Specialized Research Applications


Scilliphaeoside (CAS 21256-71-3), also referred to as scilliphaosid, is a bioactive bufadienolide cardiac glycoside [1] that occurs as a minor constituent in the bulbs of Urginea maritima (L.) Baker sensu strictu (white squill) [2]. Its molecular formula is C₃₀H₄₂O₉, with a molecular weight of 546.60 g/mol [3]. The compound is classified within the bufadienolide subclass of steroidal glycosides, characterized by a 12β-hydroxyl substitution on the steroid backbone [1]. This structural feature distinguishes it from the more abundant bufadienolide proscillaridin A [1].

Why Procuring Any In-Class Bufadienolide Instead of Scilliphaeoside (CAS 21256-71-3) Compromises Experimental Fidelity


The bufadienolide class comprises numerous structurally related cardiac glycosides (e.g., proscillaridin A, scillaren A, scilliroside), yet subtle variations in hydroxylation patterns, glycosylation, and epimeric configuration profoundly alter their pharmacological profiles, tissue distribution, and metabolic stability [1]. Scilliphaeoside is specifically characterized as 12β-hydroxy-proscillaridin A [2], a structural modification that cannot be replicated by simply using the more abundant proscillaridin A or scillaren A. Furthermore, its occurrence is restricted to specific ploidy levels (tetraploid) of the source plant [3], making it a rare natural product that is not routinely present in generic squill extracts. Substituting with a structurally similar but non-identical bufadienolide introduces uncontrolled variables in assays reliant on precise molecular interactions, thereby undermining reproducibility and mechanistic conclusions.

Quantitative Differentiation of Scilliphaeoside (CAS 21256-71-3) from Its Closest Structural and Functional Analogs


Structural Differentiation: 12β-Hydroxylation Confers Distinct Physicochemical and Potential Pharmacological Properties Relative to Proscillaridin A

Scilliphaeoside is unequivocally identified as 12β-hydroxy-proscillaridin A [1]. The presence of the additional 12β-hydroxyl group distinguishes it from proscillaridin A, which lacks this substitution. 12β-hydroxylated bufadienolides are noted to exhibit altered biotransformation kinetics [2] and are challenging to obtain via chemical synthesis [3]. This structural nuance is critical for structure-activity relationship (SAR) studies.

Structural Biology Natural Product Chemistry Cardiac Glycoside Pharmacology

Occurrence Restricted to Tetraploid Cytotypes: A Unique Sourcing Advantage for Authentic Natural Product Research

Scilliphaeoside is absent in diploid and hexaploid populations of Indian squill (Urginea indica) but is specifically found in tetraploid cytotypes [1]. This ploidy-specific distribution is a verifiable marker for authentic, high-quality plant material. In contrast, proscillaridin A and scillaren A are more ubiquitously distributed across different ploidy levels [1].

Phytochemistry Plant Genetics Natural Product Sourcing

Enzymatic Conversion from Glucoscilliphaeoside: A Defined Pathway for Generating Scilliphaeoside with Controlled Glycosidic Purity

Scilliphaeoside can be selectively generated from glucoscilliphaeoside via enzymatic cleavage using β-glucosidases such as strophanthobiase [1]. This reaction yields scilliphaeoside and D-glucose. In contrast, acid hydrolysis of either compound leads to the formation of the anhydro-aglycone anhydroscilliphaeosidin [1], demonstrating that enzymatic processing is essential to preserve the native aglycone structure.

Biocatalysis Enzymatic Synthesis Glycoside Chemistry

Defined Research and Industrial Application Scenarios for Scilliphaeoside (CAS 21256-71-3) Based on Verified Differential Evidence


Structure-Activity Relationship (SAR) Studies on Bufadienolide Cardiotonic or Cytotoxic Activity

Researchers investigating the contribution of the 12β-hydroxyl group to the pharmacological profile of bufadienolides should select scilliphaeoside as a probe molecule. Its defined structure as 12β-hydroxy-proscillaridin A [1] allows for direct comparison with the non-hydroxylated proscillaridin A, enabling precise attribution of observed biological effects to this specific structural feature. The difficulty of chemically synthesizing 12β-hydroxylated bufadienolides [2] further underscores the value of the naturally occurring compound.

Phytochemical Authentication and Quality Control of Urginea-Derived Extracts

Analytical laboratories and quality control departments can utilize scilliphaeoside as a specific chemotaxonomic marker for the authenticity of tetraploid Urginea maritima or U. indica material [3]. Its absence in diploid and hexaploid sources provides a binary, verifiable criterion for differentiating plant material origins, which is essential for ensuring the reproducibility of herbal preparations or for enforcing supply chain integrity.

Enzymatic Biotransformation Research Involving β-Glucosidase Substrate Specificity

Given the established and selective enzymatic conversion of glucoscilliphaeoside to scilliphaeoside by β-glucosidases [1], this compound pair serves as a model system for studying enzyme kinetics, substrate specificity, or for developing biocatalytic processes aimed at the mild, selective deglycosylation of complex natural products. This scenario is particularly relevant for researchers seeking to avoid the harsh conditions and artifact formation associated with acid hydrolysis.

Technical Documentation Hub

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